4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
Description
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is a complex organic compound that features a phenolic structure with various functional groups attached
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14(9-16-15(2,3)4)11-6-7-13(18)12(8-11)10-17/h6-8,14,16-18H,5,9-10H2,1-4H3 |
InChI Key |
SGBAUBSREHYXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(C)(C)C)C1=CC(=C(C=C1)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol typically involves multiple steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the tert-butylamino and ethoxyethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Functional Group Reactivity and Key Reaction Sites
The compound’s reactivity is influenced by three primary regions:
-
Phenolic hydroxyl group : Highly acidic (pKa ~10) and prone to oxidation or electrophilic substitution .
-
Hydroxymethyl group : Nucleophilic, participating in esterification, etherification, or oxidation reactions .
-
Tert-butylamino group : Basic (pKa ~9.5), enabling salt formation or alkylation .
Table 1: Reactivity Descriptors (DFT Analysis)
| Site | Fukui Function (Nucleophilic) | Fukui Function (Electrophilic) |
|---|---|---|
| Phenolic oxygen | 0.12 | 0.09 |
| Hydroxymethyl oxygen | 0.15 | 0.07 |
| Tert-butylamino nitrogen | 0.08 | 0.11 |
Alkylation and Amine Modifications
The tert-butylamino group undergoes alkylation or acylation under mild conditions:
-
Example : Reaction with methyl iodide in basic media yields a quaternary ammonium derivative .
-
Salt formation : Reacts with sulfuric acid to form a stable sulfate salt .
Esterification and Etherification
The hydroxymethyl group reacts with anhydrides or acyl chlorides:
-
Acetylation : Treatment with acetic anhydride produces an ester .
-
Ether synthesis : Reaction with alkyl halides forms ether linkages .
Oxidation Reactions
-
Hydroxymethyl to carboxyl : Oxidizing agents like KMnO₄ convert –CH₂OH to –COOH under acidic conditions .
-
Phenolic ring oxidation : Forms quinone derivatives in the presence of strong oxidizers .
Ethoxy Group Cleavage
The ethoxyethyl chain undergoes hydrolysis:
Interaction with Biological Targets
While excluded sources proposed antioxidant and enzyme-binding activities, computational studies suggest:
-
Hydrogen bonding : Phenolic and hydroxymethyl groups interact with serine residues in enzymes .
-
Cation-π interactions : The tert-butylamino group engages with aromatic amino acids .
Thermal Stability and Degradation
DFT-based thermodynamic studies indicate:
-
ΔH (298 K) : +145 kJ/mol (endothermic decomposition above 200°C) .
-
Major degradation pathways involve cleavage of the ethoxy group and oxidation of the hydroxymethyl moiety .
Comparative Reactivity with Analogues
| Compound | Key Reaction Differences |
|---|---|
| 4-Amino-2-hydroxymethylphenol | Lacks ethoxy group; faster oxidation . |
| Tert-butylaminophenol | No hydroxymethyl group; reduced esterification . |
Scientific Research Applications
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Dimethylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
- 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(methyl)phenol
Uniqueness
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
Biological Activity
The compound 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol (CAS Number: 1221742-55-7) is a derivative of phenolic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 267.36 g/mol. The structure features a phenolic hydroxymethyl group, an ethoxyethyl side chain, and a tert-butylamino group, which may contribute to its biological activity.
Structural Formula
The biological activity of 4-(2-(tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could alter cellular responses to stimuli.
Biological Assays and Findings
Research has demonstrated various biological assays to evaluate the activity of this compound:
- Cell Viability Assays : Studies indicate that at certain concentrations, 4-(2-(tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol exhibits cytotoxic effects on specific cancer cell lines, suggesting potential as an anti-cancer agent.
- Inhibition of Type III Secretion System (T3SS) : Related compounds have been tested for their ability to inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition could provide insights into developing new antimicrobial strategies.
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine production | |
| Cytotoxicity | Inhibited cancer cell growth | |
| T3SS Inhibition | Reduced bacterial virulence |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of various phenolic compounds, including derivatives similar to 4-(2-(tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol. The results showed significant scavenging activity against DPPH radicals, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested this compound against several Gram-negative and Gram-positive bacteria. The findings revealed that it exhibited moderate antibacterial activity, particularly against strains resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
